7-Hydroxy Quetiapine-d8 is a deuterated analog of 7-Hydroxy Quetiapine, which is the primary active metabolite of the antipsychotic drug Quetiapine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecular structure. This modification enhances its stability and allows for more precise tracking in pharmacokinetic studies. The chemical structure of 7-Hydroxy Quetiapine-d8 can be represented as C17H18D8N2O2S, with a molecular weight of approximately 318.5 g/mol .
The synthesis of 7-Hydroxy Quetiapine-d8 typically involves:
7-Hydroxy Quetiapine-d8 is primarily used in research settings for:
Studies on 7-Hydroxy Quetiapine-d8 have indicated that it interacts with several neurotransmitter receptors, including:
Several compounds are structurally or functionally similar to 7-Hydroxy Quetiapine-d8. These include:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Quetiapine | Parent compound | Antipsychotic; acts on multiple receptors |
| 7-Hydroxy Quetiapine | Active metabolite | Antipsychotic; enhances efficacy |
| Quetiapine Sulfoxide | Metabolite | Antipsychotic; contributes to effects |
| Risperidone | Atypical antipsychotic | Dopamine/serotonin antagonist |
| Olanzapine | Atypical antipsychotic | Dopamine/serotonin antagonist |
7-Hydroxy Quetiapine-d8 is unique due to its isotopic labeling with deuterium, which allows for enhanced tracking in pharmacological studies compared to other similar compounds. This feature provides valuable insights into the metabolism and pharmacokinetics of Quetiapine and its derivatives.
Mass spectrometry represents the most sensitive and specific analytical technique for characterizing 7-Hydroxy Quetiapine-d8, offering unparalleled capabilities for isotopic discrimination and structural elucidation. The technique exploits the fundamental mass difference between deuterium and protium to provide definitive identification and quantification of deuterated metabolites [3] [4].
Electrospray Ionization High-Resolution Mass Spectrometry serves as the primary ionization method for 7-Hydroxy Quetiapine-d8 analysis. The compound exhibits a protonated molecular ion at mass-to-charge ratio 408.1902 [M+H]+, representing an 8.0213 dalton mass shift from its unlabeled counterpart at 400.1689 [M+H]+ [5] [6]. This substantial mass difference enables unambiguous differentiation even in complex biological matrices.
Tandem Mass Spectrometry Fragmentation Patterns provide crucial structural information for 7-Hydroxy Quetiapine-d8. The compound undergoes characteristic fragmentation following collision-induced dissociation, producing fragment ions that retain the deuterium labeling in specific molecular regions [7] [8]. Key fragment ions include the loss of the hydroxylated side chain (m/z 366.1814) and the formation of the dibenzothiazepine core fragment (m/z 237.1020), which serves as a diagnostic marker for hydroxylated quetiapine metabolites [9].
Isotopologue Distribution Analysis enables assessment of deuterium incorporation efficiency and site-specific labeling patterns. The technique examines the relative abundance of isotopic variants, providing quantitative data on deuteration completeness [5]. For 7-Hydroxy Quetiapine-d8, isotopic purity typically exceeds 95%, with residual unlabeled species constituting less than 5% of the total ion current [5].
Multiple Reaction Monitoring protocols optimize sensitivity and selectivity for quantitative analysis. The technique employs specific precursor-to-product ion transitions, typically monitoring the transition from m/z 408.2 to m/z 237.1 for 7-Hydroxy Quetiapine-d8, achieving detection limits in the low nanogram per milliliter range [10] [11].
Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of deuterium-induced isotopic shifts, offering insights into the molecular environment and deuterium positioning within 7-Hydroxy Quetiapine-d8 [12] [13].
Deuterium-Induced Carbon-13 Isotope Shifts manifest as characteristic upfield chemical shift changes in carbon nuclei adjacent to deuterated positions. For 7-Hydroxy Quetiapine-d8, these shifts typically range from 0.1 to 0.5 parts per million, providing definitive evidence of deuterium incorporation [12] [14]. The magnitude of isotope shifts correlates with the number of deuterium atoms and their proximity to the observed carbon nucleus.
Proton Nuclear Magnetic Resonance Analysis reveals residual proton signals in incompletely deuterated samples, enabling quantitative assessment of deuteration efficiency. The integration of residual proton signals relative to internal standards provides precise measurement of isotopic purity [12] [15]. Signal multiplicity patterns also change due to deuterium's different nuclear spin properties compared to protium.
Two-Dimensional Nuclear Magnetic Resonance Techniques facilitate comprehensive structural characterization through correlation spectroscopy methods. Heteronuclear Single Quantum Coherence experiments reveal carbon-proton connectivity patterns, while deuterium decoupling experiments enhance spectral resolution [13]. These techniques prove particularly valuable for confirming the specific sites of deuterium incorporation within the quetiapine metabolite structure.
Relaxation Time Measurements provide additional structural information through the analysis of nuclear relaxation behavior. Deuterium substitution alters molecular dynamics and correlation times, affecting both longitudinal and transverse relaxation rates [13]. These parameters offer insights into molecular mobility and conformational behavior of the deuterated metabolite.
High-Performance Liquid Chromatography serves as the primary separation technique for 7-Hydroxy Quetiapine-d8, requiring specialized optimization to address chromatographic deuterium effects and ensure robust analytical performance [16] [17] [18].
Chromatographic Deuterium Effect Mitigation represents a critical consideration in method development. Deuterated compounds often exhibit slightly different retention times compared to their protiated analogs due to altered hydrophobic interactions with stationary phases [17] [18]. For 7-Hydroxy Quetiapine-d8, retention time differences of 0.1 to 0.3 minutes are commonly observed relative to the unlabeled metabolite.
Stationary Phase Selection significantly influences separation efficiency and deuterium effect magnitude. Pentafluorophenyl columns demonstrate superior performance for deuterated metabolite analysis, effectively reducing chromatographic isotope effects through electronic interactions with fluorine atoms [17] [18]. These columns provide enhanced retention time reproducibility and improved peak symmetry for deuterated compounds.
Mobile Phase Optimization focuses on achieving optimal resolution while maintaining compatibility with mass spectrometric detection. Typical mobile phase compositions employ ammonium acetate or formic acid buffers in aqueous-organic mixtures [19] [20]. Buffer concentrations of 10 millimolar provide adequate ionization suppression while maintaining electrospray ionization efficiency.
Gradient Elution Programs are carefully designed to separate 7-Hydroxy Quetiapine-d8 from potentially interfering metabolites and matrix components. Typical gradients progress from 10% to 90% organic modifier over 15-20 minutes, with the deuterated metabolite typically eluting between 3.2 and 3.8 minutes [20]. Extended equilibration times of 5-10 minutes ensure reproducible retention times between injections.
Column Temperature Control maintains consistent chromatographic performance across analytical runs. Temperatures of 40-50°C optimize peak shape and resolution while minimizing analysis time [21]. Temperature stability within ±1°C proves essential for reproducible quantitative analysis of deuterated metabolites.
Spectrophotometric methods provide complementary purity assessment capabilities for 7-Hydroxy Quetiapine-d8, offering rapid and cost-effective analysis for routine quality control applications [5] [22] [23].
Beer-Lambert Law Applications enable precise concentration determination through linear absorption-concentration relationships. Calibration curves typically demonstrate linearity over the range of 1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [23]. The method achieves detection limits in the microgram per milliliter range, suitable for bulk purity assessment applications.
Spectral Deconvolution Techniques enable resolution of overlapping absorption bands from impurities or degradation products. Advanced chemometric methods, including partial least squares regression and principal component analysis, extract quantitative information from complex spectral datasets [22]. These approaches prove particularly valuable for analyzing samples containing multiple related compounds or degradation products.
Fluorescence Spectroscopy offers enhanced sensitivity for trace impurity detection through the intrinsic fluorescence properties of the quetiapine structure. The compound exhibits fluorescence emission around 350-400 nanometers when excited at 290 nanometers [22]. This technique provides detection limits approximately 10-100 times lower than conventional absorption spectroscopy, enabling detection of trace fluorescent impurities that may not be apparent through other analytical methods.